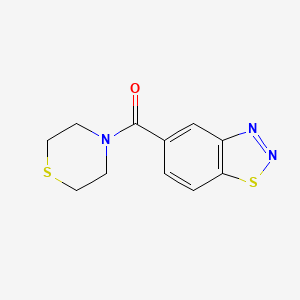

5-(4-thiomorpholinylcarbonyl)-1,2,3-benzothiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Molecular Organization in Liposome Systems

Dipalmitoylphosphatidylcholine (DPPC) liposome systems incorporating compounds from the 1,3,4-thiadiazole group, specifically 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) and 4-(5-heptyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C7), were studied to understand their spectroscopic properties and molecular organization. Fluorescence measurements indicated multiple emission bands, correlating with changes in DPPC's phase transition. The study found that compounds with longer alkyl substituents interacted with both the lipid polar head region and the lipid hydrocarbon chains, while those with shorter substituents showed stronger interactions with the membrane's polar region. These interactions and the resulting fluorescence effects were tied to molecular aggregation phenomena, which are significant for understanding the compounds' behavior in biologically relevant samples (Kluczyk et al., 2016).

Donor-Acceptor Polymers for Solar Cells

A study on donor-acceptor low band gap polymers for bulk heterojunction (BHJ) photovoltaics utilized 4,7-Di(thiophen-2-yl)benzothiadiazole (DTBT) to investigate the effect of positioning alkyl chains on the properties of polymers. The research explored various modified DTBT units with alkyl side chains, revealing that their placement significantly affected the polymers' solubility and efficiency. This systematic study contributes to the optimization of photovoltaic materials for enhanced solar energy conversion (Zhou et al., 2010).

Antiproliferative and Antimicrobial Properties of Schiff Bases

Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and evaluated for their DNA protective abilities and antimicrobial activities. Compounds demonstrated significant biological properties, including high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria. These findings highlight the potential of such compounds in developing therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Angiotensin II Receptor Antagonistic Activities

The synthesis and evaluation of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres were described, focusing on their angiotensin II (AII) receptor antagonistic activities. The study presented compounds with significant in vitro and in vivo activities, highlighting the potential of these derivatives as nonpeptide AII receptor antagonists (Kohara et al., 1996).

Direcciones Futuras

Propiedades

IUPAC Name |

1,2,3-benzothiadiazol-5-yl(thiomorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS2/c15-11(14-3-5-16-6-4-14)8-1-2-10-9(7-8)12-13-17-10/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUPVDWYEWQQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC3=C(C=C2)SN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Benzothiadiazol-5-yl(1,4-thiazinan-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)

![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)

![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)

![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)